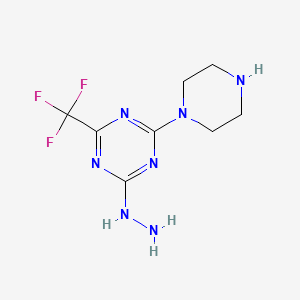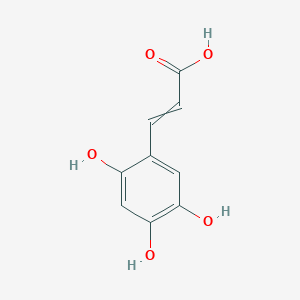
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid is an organoboron compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, NaOH).
Major Products
The major products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura reactions:
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dimethylsulfamoyloxy group, which can influence solubility and reactivity.
2-(n,n-Dimethylaminomethyl)phenylboronic Acid: Contains a dimethylaminomethyl group instead of a dimethylsulfamoyloxy group, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional group, which can provide distinct reactivity and solubility characteristics compared to other boronic acids.
特性
分子式 |
C8H12BNO5S |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
[2-(dimethylsulfamoyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO5S/c1-10(2)16(13,14)15-8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 |
InChIキー |
UEQVWXIHGFFYRS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1OS(=O)(=O)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)


![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)


![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
